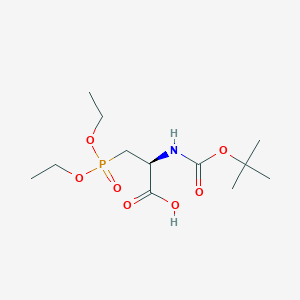

(S)-2-((tert-Butoxycarbonyl)amino)-3-(diethoxyphosphoryl)propanoic acid

概要

説明

(S)-2-((tert-Butoxycarbonyl)amino)-3-(diethoxyphosphoryl)propanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protected amino group and a diethoxyphosphoryl group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

準備方法

Synthetic Routes and Reaction Conditions

One common method involves the use of tert-butyl dicarbonate (Boc2O) for the Boc protection and diethyl phosphorochloridate for the phosphorylation step .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .

化学反応の分析

Types of Reactions

(S)-2-((tert-Butoxycarbonyl)amino)-3-(diethoxyphosphoryl)propanoic acid can undergo various chemical reactions, including:

Substitution Reactions: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the amino group.

Oxidation and Reduction Reactions: The diethoxyphosphoryl group can participate in oxidation and reduction reactions, leading to the formation of different phosphorus-containing products.

Common Reagents and Conditions

Boc Deprotection: Typically achieved using trifluoroacetic acid (TFA) in dichloromethane (DCM) or other suitable solvents.

Phosphorylation: Diethyl phosphorochloridate is commonly used for introducing the diethoxyphosphoryl group.

Major Products Formed

Deprotected Amino Acid Derivatives: Resulting from the removal of the Boc group.

Phosphorylated Compounds: Formed through reactions involving the diethoxyphosphoryl group.

科学的研究の応用

(S)-2-((tert-Butoxycarbonyl)amino)-3-(diethoxyphosphoryl)propanoic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Employed in the study of enzyme mechanisms and protein modifications.

Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

The mechanism of action of (S)-2-((tert-Butoxycarbonyl)amino)-3-(diethoxyphosphoryl)propanoic acid involves its ability to undergo selective chemical transformations. The Boc group provides protection for the amino group, allowing for selective reactions at other sites. The diethoxyphosphoryl group can participate in phosphorylation reactions, which are crucial in various biochemical pathways .

類似化合物との比較

Similar Compounds

(S)-2-Amino-3-(diethoxyphosphoryl)propanoic acid: Lacks the Boc protection, making it more reactive but less selective in certain reactions.

(S)-2-((tert-Butoxycarbonyl)amino)-3-phosphono-propanoic acid: Contains a phosphono group instead of a diethoxyphosphoryl group, leading to different reactivity and applications.

Uniqueness

(S)-2-((tert-Butoxycarbonyl)amino)-3-(diethoxyphosphoryl)propanoic acid is unique due to the combination of the Boc-protected amino group and the diethoxyphosphoryl group, which provides a balance of stability and reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry .

生物活性

(S)-2-((tert-Butoxycarbonyl)amino)-3-(diethoxyphosphoryl)propanoic acid, commonly referred to as Boc-L-Ala-3-(diethoxyphosphoryl), is a compound of significant interest in medicinal chemistry and biochemistry. This article provides a comprehensive overview of its biological activity, including synthesis, transport mechanisms, and potential therapeutic applications.

- Molecular Formula : C12H24NO7P

- Molecular Weight : 325.30 g/mol

- CAS Number : 1159501-66-2

The compound features a tert-butoxycarbonyl (Boc) protecting group on the amino functionality and a diethoxyphosphoryl group, which is crucial for its biological interactions.

Synthesis

The synthesis of this compound typically involves the coupling of Boc-protected amino acids with diethoxyphosphoryl derivatives. Various methods have been reported, including the use of coupling agents and solvents that enhance yield and purity.

Amino Acid Transport Mechanisms

Research indicates that this compound acts as a substrate for amino acid transport systems in various cell types. Specifically, studies have shown that this compound can enter cells via system A amino acid transporters, which are responsible for the uptake of small neutral amino acids.

In vitro assays demonstrated that compounds similar to this compound exhibited effective uptake in glioma cell lines, indicating potential utility in targeting brain tumors due to their favorable transport characteristics across the blood-brain barrier (BBB) .

Tumor Uptake Studies

A notable study evaluated the biodistribution of this compound in rat models with intracranial tumors. Results indicated high tumor-to-normal brain ratios, suggesting that this compound could selectively accumulate in tumor tissues while minimizing uptake in healthy brain regions. The tumor-to-normal brain ratio ranged from 20:1 to 115:1, highlighting its potential as a radiopharmaceutical for imaging or therapy .

Case Studies and Experimental Findings

Q & A

Q. What are the standard synthetic protocols for preparing (S)-2-((tert-Butoxycarbonyl)amino)-3-(diethoxyphosphoryl)propanoic acid?

Basic Synthesis Protocol

The compound is typically synthesized via a multi-step process involving:

- Coupling Reactions : Use of DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in anhydrous CH₂Cl₂ to activate carboxyl groups for amide bond formation .

- Protection/Deprotection : The tert-butoxycarbonyl (Boc) group is introduced to protect the amino moiety, often via reaction with di-tert-butyl dicarbonate in the presence of a base like triethylamine .

- Phosphorylation : Diethyl phosphite or related reagents are used to introduce the diethoxyphosphoryl group.

- Purification : Crude products are purified via silica gel column chromatography (petroleum ether/ethyl acetate gradients) or preparative HPLC (e.g., XBridge phenyl column) .

- Characterization : Confirmed by ¹H NMR (300 MHz) and LCMS (ES+) for mass and purity .

Q. How can researchers optimize reaction yields when synthesizing this compound, particularly when encountering low yields or side products?

Advanced Synthesis Challenge

Low yields may arise from:

- Incomplete Activation : Ensure stoichiometric excess of DCC (1.2–1.5 eq) and DMAP (0.1 eq) to fully activate carboxylic acids .

- Moisture Sensitivity : Use rigorously anhydrous solvents (e.g., CH₂Cl₂ dried over molecular sieves) to prevent hydrolysis of intermediates .

- Byproduct Formation : Monitor reaction progress via TLC. If urea precipitates (from DCC), filter before proceeding.

- Temperature Control : For phosphorylation, maintain temperatures below 0°C during reagent addition to suppress side reactions .

- Alternative Coupling Reagents : If DCC fails, explore EDC/HOBt or HATU for improved efficiency .

Q. What safety precautions are critical when handling this compound in the laboratory?

Basic Safety Guidelines

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for all steps involving volatile reagents .

- Hazard Mitigation : Avoid ignition sources (P210) due to flammability of solvents like CH₂Cl₂. Store in a cool, dry, ventilated area (P403) .

- Spill Management : Neutralize acidic spills with sodium bicarbonate and adsorb with inert materials (e.g., vermiculite) .

Q. How does the stability of this compound vary under different storage conditions, and how can decomposition be monitored?

Advanced Stability Analysis

- Storage : Store at –20°C under nitrogen to prevent hydrolysis of the Boc and phosphoryl groups. Avoid prolonged exposure to light .

- Decomposition Indicators : Monitor via:

- LCMS : Look for peaks corresponding to tert-butyl alcohol (m/z 74) or phosphoric acid derivatives.

- ¹H NMR : Degradation of the Boc group manifests as reduced integration of tert-butyl protons (δ 1.4 ppm) .

- Stabilizers : Add molecular sieves (3Å) to storage vials to absorb moisture .

Q. What analytical techniques are most reliable for confirming the structure and purity of this compound?

Basic Characterization Methods

- ¹H/¹³C NMR : Confirm stereochemistry and functional groups (e.g., Boc tert-butyl at δ 1.4 ppm, phosphoryl CH₂ at δ 4.1–4.3 ppm) .

- LCMS (ES+) : Verify molecular ion [M+H]⁺ and assess purity (>95% by UV integration at 254 nm) .

- Optical Rotation : Use polarimetry to confirm enantiomeric excess ([α]D²⁵ values) .

Q. How can researchers resolve ambiguous spectral data (e.g., overlapping NMR signals) for this compound?

Advanced Analytical Strategy

- 2D NMR (HSQC, HMBC) : Resolve signal overlap by correlating ¹H and ¹³C shifts, particularly for diastereotopic protons near the phosphoryl group .

- High-Resolution Mass Spectrometry (HRMS) : Confirm exact mass (e.g., C₁₄H₂₇NO₇P requires 352.1524 [M+H]⁺) to rule out impurities .

- X-ray Crystallography : If available, crystallize the compound to unambiguously assign stereochemistry .

Q. What role does this compound play in the design of peptide-based therapeutics or enzyme inhibitors?

Basic Application in Drug Design

- Building Block : The Boc-protected amino acid and phosphoryl group enable its use in solid-phase peptide synthesis (SPPS) for introducing phosphoserine/phosphothreonine mimics .

- Enzyme Inhibition : The phosphoryl moiety mimics phosphate groups in substrates, making it useful for kinase or phosphatase inhibitor studies .

Q. How can structural modifications of this compound enhance its binding affinity to specific biological targets?

Advanced Structure-Activity Relationship (SAR) Study

- Phosphoryl Group Tuning : Replace diethoxy with difluoroethyl groups to improve metabolic stability .

- Amino Acid Backbone Modifications : Introduce substituents (e.g., 4-fluorophenyl) to enhance hydrophobic interactions with target pockets .

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes and guide synthesis .

Q. How should researchers address contradictory data in literature regarding reaction yields or biological activity?

Advanced Data Reconciliation

- Reproducibility Checks : Replicate reported protocols exactly, noting solvent purity, temperature gradients, and reagent sources.

- Meta-Analysis : Compare NMR shifts and LCMS data across studies to identify inconsistencies in characterization .

- Biological Assay Validation : Use standardized assays (e.g., FRET-based kinase assays) to control for variability in reported IC₅₀ values .

特性

IUPAC Name |

(2S)-3-diethoxyphosphoryl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24NO7P/c1-6-18-21(17,19-7-2)8-9(10(14)15)13-11(16)20-12(3,4)5/h9H,6-8H2,1-5H3,(H,13,16)(H,14,15)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGSABLKLLXJFRB-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CC(C(=O)O)NC(=O)OC(C)(C)C)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOP(=O)(C[C@H](C(=O)O)NC(=O)OC(C)(C)C)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24NO7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。